C26H18N2O4S2
Description
C₂₆H₁₈N₂O₄S₂, identified in databases as A1ATQ or A1ATR, is a sulfonamide derivative featuring a complex heterocyclic framework. Its IUPAC name is N-[(4-oxoimino-5-[(2-phenoxyphenyl)methylimino]-1,3-thiazol-2-yl]naphthalene-1-sulfonamide. Key structural elements include:
- A thiazole ring (five-membered, with one sulfur and one nitrogen atom) substituted with oxoimino and phenoxyphenylmethylimino groups.
- Molecular weight: ~486.6 g/mol (calculated).
Properties
Molecular Formula |
C26H18N2O4S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(3-benzylpyridin-1-ium-1-yl)-4-oxo-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate |
InChI |
InChI=1S/C26H18N2O4S2/c29-25-20-11-4-5-12-21(20)26(30)24(23(25)27-34(31,32)22-13-7-15-33-22)28-14-6-10-19(17-28)16-18-8-2-1-3-9-18/h1-15,17H,16H2 |
InChI Key |
ZHTWNJMWIAWQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C[N+](=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=NS(=O)(=O)C5=CC=CS5)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of C26H18N2O4S2 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The preparation process is designed to ensure high yield and purity, making it suitable for industrial production.
Chemical Reactions Analysis
C26H18N2O4S2: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
The compound with the molecular formula C26H18N2O4S2, known as 2,6-bis(4-aminophenyl)-4,5-dihydro-1,3-thiazole-3-thione, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications across several fields, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its dual amine functional groups and thiazole ring, which contribute to its reactivity and potential biological activity. The presence of sulfur and nitrogen atoms enhances its ability to form complexes with metal ions, making it useful in coordination chemistry.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural components allow it to interact with biological targets effectively. Case studies have shown promising results in:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the thiazole ring have led to enhanced potency in inhibiting tumor growth.
- Antimicrobial Properties: Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Coordination Chemistry
The compound's ability to form stable complexes with transition metals has been explored:
- Metal Complexes: this compound forms coordination compounds with metals such as copper and nickel. These complexes show interesting catalytic properties, particularly in organic transformations like oxidation reactions.
Material Science
In material science, this compound has been utilized in:
- Polymer Chemistry: It serves as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical strength.
- Nanotechnology: The compound has been incorporated into nanostructured materials for applications in sensors and electronic devices due to its conductive properties.
Table 1: Anticancer Activity of this compound Derivatives
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Study 1: Anticancer Research
A study conducted by researchers at the Royal Society of Chemistry demonstrated that modifications to the thiazole moiety of this compound resulted in derivatives with increased selectivity towards cancer cells while sparing normal cells. This highlights the compound's potential for targeted cancer therapy.
Case Study 2: Coordination Complexes
Research published in Inorganic Chemistry explored the synthesis of metal complexes using this compound as a ligand. The findings revealed that these complexes exhibited enhanced catalytic activity in oxidation reactions compared to their uncoordinated forms, showcasing their utility in green chemistry applications.
Mechanism of Action
The mechanism of action of C26H18N2O4S2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Core Heterocycle Differences: C₂₆H₁₈N₂O₄S₂ contains a thiazole ring, which is smaller (5-membered) and less polar than the triazine rings (6-membered, 3 nitrogen atoms) in JRU, JSL, and JT4. Thiazoles are known for diverse bioactivity, including antimicrobial and antitumor effects, while triazines are often utilized in herbicides or as kinase inhibitors .
Substituent Effects :
- The naphthalene sulfonamide group in C₂₆H₁₈N₂O₄S₂ may enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase), whereas the methoxy and sulfonyl groups in JRU/JSL/JT4 could improve solubility and target selectivity .
Molecular Weight and Solubility :
- C₂₆H₁₈N₂O₄S₂ has a higher molecular weight (~486.6 vs. ~437.5–457.1 g/mol for triazine analogs), which may reduce bioavailability but increase binding affinity due to extended van der Waals interactions.
Research Implications
- C₂₆H₁₈N₂O₄S₂ : Prioritize solubility studies and in vitro assays for enzyme inhibition (e.g., carbonic anhydrase, CYP450 isoforms).
- Triazine analogs (JRU/JSL/JT4) : Evaluate herbicidal activity and pharmacokinetic profiles.
Biological Activity
The compound with the molecular formula C26H18N2O4S2 is a member of the thiazolidine-4-carboxylic acid derivatives, which have garnered attention for their diverse biological activities, particularly in antiviral and anticancer research. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a complex structure that includes:
- Aromatic rings : Contributing to its stability and interaction with biological targets.
- Thiazolidine ring : Known for its role in various biological activities.
- Functional groups : Such as carboxylic acids and sulfonamides, enhancing its reactivity.
Antiviral Activity
One of the primary areas of study for this compound is its potential as an antiviral agent. Research has indicated that derivatives of this compound can inhibit viral replication. For instance, a study demonstrated that similar thiazolidine derivatives exhibited significant inhibitory effects against neuraminidase (NA) of influenza A virus, with IC50 values around 0.14 µM . This suggests that compounds like this compound may have comparable or enhanced antiviral properties.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Compounds in this class have shown activity against various cancer cell lines. For example, research into related thiazolidine derivatives has revealed their ability to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound. Here are some notable findings:
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Receptor Interaction : Binding to specific receptors can alter signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels can lead to cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
